molecular formula C17H16FN5 B023758 N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine CAS No. 916603-07-1

N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine

Cat. No.: B023758
CAS No.: 916603-07-1
M. Wt: 309.34 g/mol
InChI Key: UKOHFWNBTUJMMN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of CZC-8004 are a range of tyrosine kinases, including EGFR and VEGFR2 . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

CZC-8004 interacts with its targets by binding to the tyrosine kinases. The binding affinity of CZC-8004 to EGFR and VEGFR2 is quite significant, with IC50 values of 650 and 437 nM, respectively . This interaction inhibits the activity of these kinases, thereby disrupting the signal transduction cascades they are involved in .

Biochemical Pathways

The inhibition of EGFR and VEGFR2 by CZC-8004 affects multiple biochemical pathways. EGFR and VEGFR2 are involved in various cellular processes, including cell proliferation, angiogenesis, and cell survival. By inhibiting these kinases, CZC-8004 disrupts these processes, leading to potential antitumor effects .

Result of Action

The result of CZC-8004’s action is its potential antitumor activity. By inhibiting key tyrosine kinases involved in cell proliferation and survival, CZC-8004 can potentially halt the growth of tumor cells and induce apoptosis .

Biological Activity

N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine, also known by its CAS number 916603-07-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a summary of relevant data.

Chemical Structure and Properties

The compound belongs to the class of aminopyrimidines and organofluorine compounds. Its structure can be represented as follows:

  • Molecular Formula : C18H19F N5
  • Molecular Weight : 324.37 g/mol
  • CAS Number : 916603-07-1

This compound functions primarily as a protein kinase inhibitor , specifically targeting the Janus kinase (JAK) family. This inhibition is crucial for regulating various cellular processes, including proliferation and apoptosis.

Inhibition of JAK Kinases

Recent studies have highlighted the compound's potency against JAK2, particularly in the context of myeloproliferative neoplasms (MPNs). For instance, a derivative of this compound demonstrated an IC50 value of 5 nM against JAK2, showcasing its potential for therapeutic applications in treating related disorders .

Anticancer Properties

The compound has shown promising anticancer activity across various cancer cell lines. Notably:

  • Cell Line Studies : In vitro studies indicated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and K562 (leukemia). The IC50 values for these cell lines ranged from 0.33 to 7.10 μM , indicating substantial activity .
Cell LineIC50 (μM)
MCF-70.50
A27801.30
K5620.95

Selectivity

The selectivity index (SI) is an important metric in evaluating the therapeutic potential of compounds. The selectivity for JAK2 over other kinases such as JAK1 and JAK3 was reported to be 38.6-fold and 54.6-fold , respectively . This selectivity is crucial for minimizing side effects associated with broader kinase inhibition.

Study on JAK2 Inhibition

In a recent study published in ACS Medicinal Chemistry Letters, researchers synthesized various derivatives based on this compound to optimize JAK2 inhibition. The lead compound demonstrated not only high potency but also favorable metabolic stability and bioavailability of 41.1% , positioning it as a candidate for further development in clinical settings .

Antioxidant Activity

Another aspect explored was the antioxidant potential of related compounds containing similar structural motifs. These studies indicated that derivatives could scavenge free radicals effectively, suggesting additional therapeutic avenues beyond anticancer properties .

Properties

IUPAC Name

2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOHFWNBTUJMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580580
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916603-07-1
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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